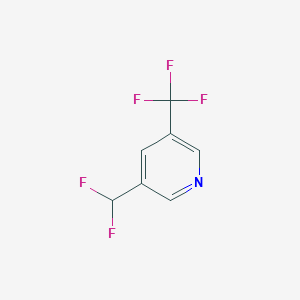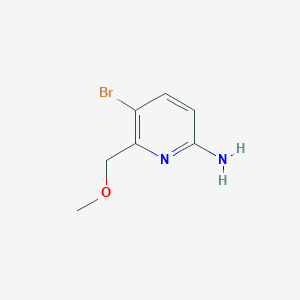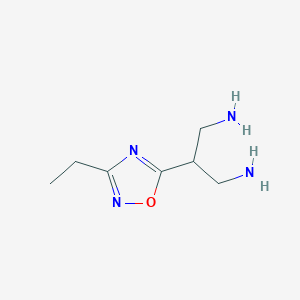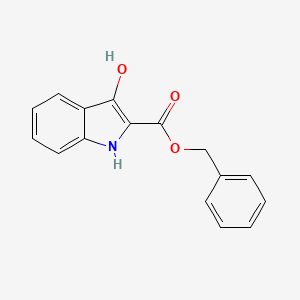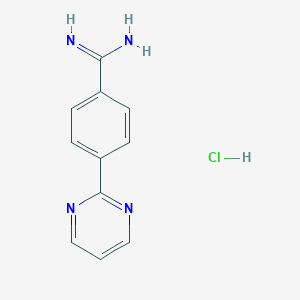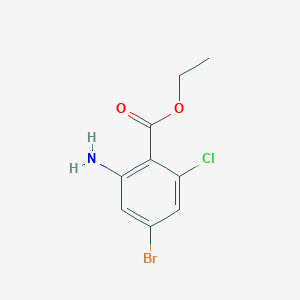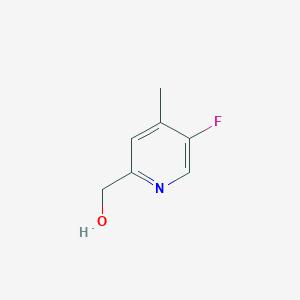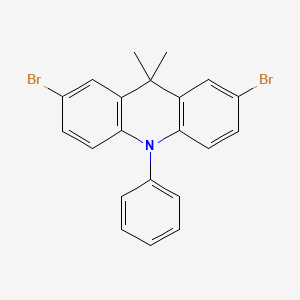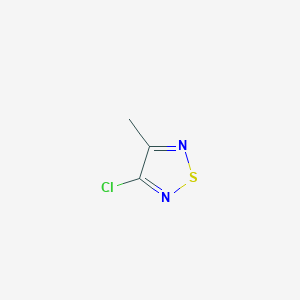
3-Chloro-4-methyl-1,2,5-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methyl-1,2,5-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol or acetonitrile at a temperature range of 0-5°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-methyl-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Formation of 3-amino-4-methyl-1,2,5-thiadiazole or 3-thiol-4-methyl-1,2,5-thiadiazole.
Oxidation Products: Formation of sulfoxides or sulfones.
Reduction Products: Formation of reduced thiadiazole derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-methyl-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and antiviral activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-methyl-1,2,5-thiadiazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- 3,4-Dichloro-1,2,5-thiadiazole
- 5-Chloro-3-methyl-1,2,4-thiadiazole
Uniqueness
3-Chloro-4-methyl-1,2,5-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C3H3ClN2S |
|---|---|
Peso molecular |
134.59 g/mol |
Nombre IUPAC |
3-chloro-4-methyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C3H3ClN2S/c1-2-3(4)6-7-5-2/h1H3 |
Clave InChI |
FCKDQQYRFKEHAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSN=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


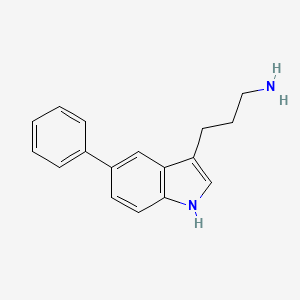
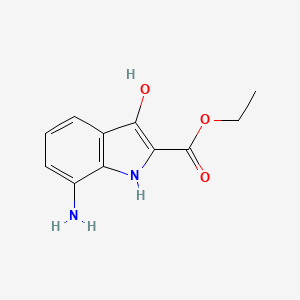
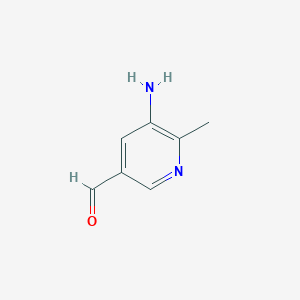
![4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)
